6-Chloro-1-hexyne (CAS 10297-06-0) resolves the problem of premature halide displacement in multi-step routes. The robust C-Cl bond withstands alkyne chemistry (Sonogashira, CuAAC, RuAAC), enabling true orthogonal functionalization:
Supplied with ≥97% GC purity; continuous stock.
6-Chloro-1-hexyne is a linear C6 bifunctional organic compound featuring a terminal alkyne (C≡CH) at one end and a primary alkyl chloride (-Cl) at the other. This structure makes it a versatile building block in organic synthesis, enabling sequential or orthogonal reactions. The terminal alkyne is a substrate for copper- or ruthenium-catalyzed azide-alkyne cycloadditions (Click Chemistry), Sonogashira couplings, and other C-C bond-forming reactions, while the alkyl chloride allows for nucleophilic substitution to introduce a wide variety of functional groups. This dual reactivity is fundamental to its role as a linker and intermediate in the synthesis of complex molecules, polymers, and functional materials.
Substituting 6-Chloro-1-hexyne with its bromo or iodo analogs (e.g., 6-Bromo-1-hexyne) is a critical procurement decision that directly impacts synthesis strategy and outcomes. The carbon-halogen bond strength and leaving group ability follow the order I > Br > Cl. Consequently, 6-Bromo-1-hexyne is significantly more reactive in nucleophilic substitution reactions. While this enhanced reactivity can be beneficial for forcing a difficult substitution, it fails in processes requiring chemoselectivity, where reactions must first occur at the alkyne terminus without disturbing the halide. The greater stability of the C-Cl bond allows for a broader range of reaction conditions (e.g., certain basic or organometallic reagents) to be applied to the alkyne without premature side reactions at the chloro end, a crucial factor for multi-step syntheses. Therefore, selecting the chloro variant is often a deliberate choice for process control and yield optimization, not an arbitrary selection of a halide.
Shorter or longer spacer (e.g., 5-chloro-1-pentyne) may shift polymer morphology, macrocycle conformation, or surface properties.
Reported chemoselectivity switch in photoredox C-H functionalization: chloroalkynes yield vinyl chlorides, bromoalkynes give alkynylated products.
Observed hydroboration rate difference; reaction conditions and process optimization may require review.
In synthetic routes requiring a protected alkyne, the stability of the C-Cl bond is a key advantage. For example, a trimethylsilyl (TMS) protected alkyne can be deprotected using conditions like potassium carbonate in methanol. These mild basic conditions are often fully compatible with the 6-chloro functional group, which remains intact for subsequent nucleophilic substitution steps. In contrast, more reactive analogs like 6-iodo-1-hexyne could be susceptible to elimination or substitution under similar basic deprotection conditions, compromising the synthetic route. This chemical orthogonality makes 6-chloro-1-hexyne a more reliable choice for complex, multi-step synthetic sequences where functional group tolerance is paramount.
| Evidence Dimension | Chemical Compatibility / Orthogonality |
| Target Compound Data | The C-Cl bond is stable to common alkyne deprotection conditions (e.g., K2CO3/MeOH, TBAF). |
| Comparator Or Baseline | C-Br and C-I bonds are weaker and more reactive, making them more susceptible to undesired side reactions (substitution, elimination) under identical deprotection conditions. |
| Quantified Difference | Qualitatively higher process reliability and yield preservation due to superior functional group compatibility. |
| Conditions | Standard silyl-alkyne deprotection protocols. |
This stability allows for more flexible and robust synthetic planning, reducing process failures and improving overall yield in multi-step syntheses.
While copper-catalyzed click chemistry (CuAAC) produces 1,4-disubstituted triazoles, ruthenium catalysis (RuAAC) is used to generate the 1,5-disubstituted regioisomer. In a study of RuAAC reactions with 1-haloalkynes, chloro-substituted alkynes generally provided the highest yields compared to their bromo- and iodo-substituted counterparts. This demonstrates a clear case where the electronic properties of the chloro-substituent provide a direct yield advantage over other halides for a specific, widely used reaction class.
| Evidence Dimension | Reaction Yield |
| Target Compound Data | Highest yields obtained for chloro-substituted alkynes. |
| Comparator Or Baseline | Bromo- and iodo-substituted alkynes gave lower yields under the same conditions. |
| Quantified Difference | Qualitatively described as providing the 'highest yields' in the comparative study. |
| Conditions | Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) with various alkyl azides, typically using a Cp-ligated ruthenium catalyst in acetonitrile. |
For researchers specifically targeting 1,5-disubstituted triazoles via RuAAC, procuring the chloro-alkyne offers a quantifiable yield advantage over other halo-alkyne alternatives.
The Sonogashira coupling reaction is a cornerstone method for forming C(sp)-C(sp2) bonds. A common and problematic side reaction is the Glaser homocoupling of the terminal alkyne, which consumes starting material and complicates purification. While reaction conditions are the primary driver, the choice of halide on the coupling partner can influence catalyst behavior and reaction outcomes. The lower reactivity of the C-Cl bond in 6-chloro-1-hexyne, compared to C-Br or C-I, can be advantageous. It makes the molecule less prone to certain catalyst-mediated degradation pathways or intramolecular side reactions under the basic conditions of the coupling, contributing to cleaner reaction profiles and potentially higher yields of the desired cross-coupled product.
| Evidence Dimension | Side Reaction Propensity |
| Target Compound Data | Lower reactivity of the C-Cl bond reduces susceptibility to certain degradation or intramolecular side reactions. |
| Comparator Or Baseline | More reactive C-Br and C-I analogs can undergo undesired reactions more readily under basic, metal-catalyzed conditions. |
| Quantified Difference | Qualitative improvement in reaction cleanliness and reduction of specific byproducts. |
| Conditions | Palladium-copper catalyzed Sonogashira coupling conditions with an amine base. |
Choosing 6-chloro-1-hexyne can lead to cleaner reactions, simpler purification, and better overall process efficiency in Sonogashira couplings compared to more reactive halo-analogs.
Ideal for complex synthetic routes where the alkyne must be modified first (e.g., via Sonogashira coupling or cycloaddition) under conditions that must not affect the halide. The stability of the C-Cl bond ensures it survives these initial steps, remaining available for a subsequent nucleophilic substitution to complete the molecular assembly.
When the synthesis target is specifically the 1,5-disubstituted triazole isomer, this compound is a preferred precursor for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). Evidence suggests that chloro-substituted alkynes can provide higher yields in this reaction compared to bromo or iodo analogs, making it the procurement choice for maximizing efficiency.
Serves as a key monomer or linker in materials science. It has been used to prepare disubstituted polyacetylenes and for the functionalization of silicon nanoparticles. The chloro group can be converted to other functionalities either before or after polymerization, allowing for the synthesis of materials with tailored properties.
Used as a starting material for constructing complex heterocyclic systems, such as bis(indolyl)maleimide pyridinophanes, which have shown activity as enzyme inhibitors. The defined six-carbon chain and dual reactivity are critical for achieving the required geometry and functionality in these advanced molecular architectures.
Flammable;Irritant